2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds that are key structural units in many natural products and synthetic materials . This particular compound features a cyclohexanesulfonyl group and a cyclopropyl group, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high efficiency and yield.
Chemical Reactions Analysis
2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive pyrrole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The cyclopropyl group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole include other pyrrole derivatives with different substituents. For example:
N-acylpyrroles: These compounds have acyl groups instead of sulfonyl groups and exhibit different reactivity and applications.
N-sulfonylpyrroles: Similar to the compound but with variations in the sulfonyl group, leading to different chemical and biological properties
Properties
IUPAC Name |
5-cyclohexylsulfonyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-20(19,15-4-2-1-3-5-15)17-10-12-8-16(14-6-7-14)9-13(12)11-17/h12-15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADCMJQSPERSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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